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Compound of Interest

Compound Name: AK-IN-1

Cat. No.: B4835354 Get Quote

Disclaimer: The designation "AK-IN-1" does not correspond to a standardized, publicly

recognized chemical entity. This guide focuses on the well-characterized Adaptor-Associated

Kinase 1 (AAK1) inhibitor, LP-935509, as a representative example of this class of molecules,

which are sometimes referred to colloquially in a format similar to "AK-IN-1".

This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological evaluation of AAK1 inhibitors, with a focus on LP-935509. It is intended for

researchers, scientists, and professionals in the field of drug development.

Discovery of AAK1 as a Therapeutic Target
Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target, primarily

for the treatment of neuropathic pain.[1][2] The initial validation of AAK1 as a target came from

a large-scale phenotypic screening of 3,097 mouse knockout lines.[1][3] In this screen, mice

with a null allele for the AAK1 gene exhibited a normal response to acute pain but a

significantly diminished response in a persistent pain model (phase II formalin test).[1][3]

Furthermore, these knockout mice did not develop tactile allodynia following spinal nerve

ligation, a common model for neuropathic pain.[1][3] These initial findings spurred the

development of small-molecule inhibitors of AAK1 to replicate this phenotype

pharmacologically.[1]
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The following tables summarize the quantitative data for LP-935509 and other notable AAK1

inhibitors.

Table 1: In Vitro Potency of LP-935509[4][5]

Parameter Value (nM) Description

IC50 (Enzymatic) 3.3 ± 0.7

Concentration for 50%

inhibition of AAK1 kinase

activity in a biochemical assay.

IC50 (Cellular) 2.8 ± 0.4

Concentration for 50%

inhibition of μ2 phosphorylation

in a cellular assay.

Ki 0.9
ATP-competitive inhibition

constant.

Table 2: Kinase Selectivity of LP-935509[5]

Kinase IC50 (nM)

AAK1 3.3

BIKE 14

GAK 320

Table 3: Potency of Other AAK1 Inhibitors[4]

Compound Cellular IC50 (nM)

LP-922761 7.6 ± 0.7

BMT-090605 0.63 ± 0.39

Experimental Protocols
Synthesis of an AAK1 Inhibitor (LP-935509)
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The synthesis of LP-935509 and other AAK1 inhibitors has been described.[3] The detailed

experimental procedures are often found in the supplemental materials of the primary research

articles. The general synthetic scheme involves a multi-step process.

General Workflow for AAK1 Inhibitor Synthesis:
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4835354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

